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molecular formula C9H10O2 B8275621 5-Methyl-2-furylpropargylcarbinol CAS No. 57544-94-2

5-Methyl-2-furylpropargylcarbinol

Cat. No. B8275621
M. Wt: 150.17 g/mol
InChI Key: NOWHXSQOXFHUPB-UHFFFAOYSA-N
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Patent
US04356326

Procedure details

In a reaction vessel, water (1600 ml), anhydrous sodium acetate (0.4 g) and 5-methyl-2-furylpropargylcarbinol (20 g) were charged, and the temperature was elevated to reflux. The pH value was adjusted to 4.5 with an aqueous 0.5 N acetic acid solution, and the mixture was stirred under reflux for 13 hours while maintaining a pH value of 4.0 to 5.0 by the addition of an aqueous 1/3 N NaOH solution. Then, the reaction mixture was cooled to 40° C., neutralized with an aqueous 1/3 N NaOH solution and, after addition of sodium chloride (300 g), extracted with methyl isobutyl ketone (400 ml) five times. From the extract, methyl isobutyl ketone was removed by distillation at 60° c. under reduced pressure to give an oily substance (16 g), which was subjected to distillation under reduced pressure to obtain 2-propargyl-3-hydroxy-3-methyl-4-cyclopentenone (14.8 g). Yield, 74%. B.P., 115°-132° C./0.1 mmHg. nD25 1.5124. C13NMR spectrum (CDCl3, internal standard TMS, δ ppm, 22.6 MHz): 206.2 (1-C); 167.8 (5-C); 130.7 (4-C); 82.0 (--CH2 -C≡CH); 78.5 (3-C); 70.6 (--CH2 --C≡CH); 57.0 (2-C); 23.4 (--CH3); 14.7 (--CH2 --C≡CH).
Name
Quantity
1600 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]1[O:7][C:6]([CH:8]([CH2:10][C:11]#[CH:12])O)=[CH:5][CH:4]=1.[OH-].[Na+].[Cl-].[Na+]>C([O-])(=O)C.[Na+].C(O)(=O)C>[CH2:10]([CH:8]1[C:3]([OH:7])([CH3:2])[CH:4]=[CH:5][C:6]1=[O:1])[C:11]#[CH:12] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1600 mL
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(O1)C(O)CC#C
Name
Quantity
0.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a pH value of 4.0 to 5.0
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl isobutyl ketone (400 ml) five times
CUSTOM
Type
CUSTOM
Details
From the extract, methyl isobutyl ketone was removed by distillation at 60° c
CUSTOM
Type
CUSTOM
Details
under reduced pressure to give an oily substance (16 g), which
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C#C)C1C(C=CC1(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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